Desulfo Glucoraphanin Tetraacetate
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Overview
Description
Desulfo Glucoraphanin Tetraacetate is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli. This compound is known for its potential health benefits, particularly its role in cancer prevention and antimicrobial activity. The molecular formula of this compound is C20H31NO11S2, and it has a molecular weight of 525.59 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desulfo Glucoraphanin Tetraacetate typically involves the acetylation of desulfo-glucoraphanin. The process begins with the extraction of glucoraphanin from broccoli or other cruciferous vegetables. The glucoraphanin is then desulfonated to produce desulfo-glucoraphanin. This intermediate is subsequently acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Desulfo Glucoraphanin Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The acetyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Deacetylated glucoraphanin or other substituted derivatives.
Scientific Research Applications
Desulfo Glucoraphanin Tetraacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Desulfo Glucoraphanin Tetraacetate involves its conversion to sulforaphane, a potent isothiocyanate, by the enzyme myrosinase. Sulforaphane exerts its effects by:
Detoxifying Carcinogens: It induces phase II detoxification enzymes, which help in the elimination of carcinogens.
Antioxidant Activity: It activates the Nrf2 pathway, leading to the expression of antioxidant proteins that protect against oxidative damage.
Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing inflammation.
Comparison with Similar Compounds
Desulfo Glucoraphanin Tetraacetate is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other glucosinolates. Similar compounds include:
Glucoraphanin: The parent compound, which is less stable and less bioavailable.
Sulforaphane: The active isothiocyanate form, which is more potent but less stable.
Glucoerucin: Another glucosinolate with similar properties but different metabolic pathways.
Properties
CAS No. |
1453081-22-5 |
---|---|
Molecular Formula |
C₂₀H₃₁NO₁₁S₂ |
Molecular Weight |
525.59 |
Synonyms |
1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate; 4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; |
Origin of Product |
United States |
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